Superior Biochemical Potency: Firsocostat vs. PF-05175157 on Human ACC1 and ACC2
Firsocostat demonstrates approximately 13-fold higher potency for human ACC1 and 5-fold higher potency for human ACC2 compared to the broad-spectrum ACC inhibitor PF-05175157. The IC50 values for Firsocostat are 2.1 nM (hACC1) and 6.1 nM (hACC2) , whereas PF-05175157 exhibits IC50 values of 27.0 nM (hACC1) and 33.0 nM (hACC2) . This potency differential is consistent across multiple independent studies and has direct implications for the dose required to achieve equivalent target engagement in vivo.
| Evidence Dimension | Biochemical inhibition of human ACC isozymes |
|---|---|
| Target Compound Data | hACC1 IC50 = 2.1 nM; hACC2 IC50 = 6.1 nM |
| Comparator Or Baseline | PF-05175157: hACC1 IC50 = 27.0 nM; hACC2 IC50 = 33.0 nM |
| Quantified Difference | Firsocostat is 12.9-fold more potent against hACC1 and 5.4-fold more potent against hACC2 |
| Conditions | Recombinant human ACC1 and ACC2 biochemical assays; data compiled from Selleck Chemicals technical datasheets and Nature Reviews Drug Discovery Table 3 |
Why This Matters
For procurement decisions, higher potency enables lower dosing requirements, potentially reducing off-target effects and improving the therapeutic window in preclinical models.
